![molecular formula C14H17N3OS B2758093 N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034503-83-6](/img/structure/B2758093.png)

N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

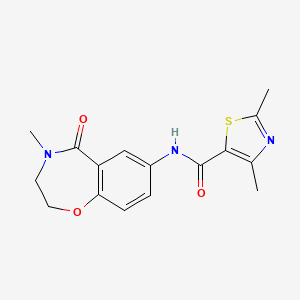

Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Both thiophene and imidazole are essential heterocyclic compounds and show a variety of properties and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene and imidazole derivatives has been extensively studied. For instance, a rapid practical process has been developed for the synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials . Similarly, various synthetic methods have been reported for thiophene derivatives .Molecular Structure Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities .Chemical Reactions Analysis

Imidazole and thiophene derivatives have been used in a variety of chemical reactions. For example, imidazole derivatives have been used in the synthesis of trisubstituted imidazoles . Thiophene derivatives have been synthesized by heterocyclization of various substrates .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Heterocyclic Synthesis and Reactivity

Research into the synthesis and reactivity of heterocyclic compounds, including those related to N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, has been a topic of interest. One study focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).

Synthesis of Complex Molecules

In another study, the synthesis and characterization of various derivatives, including ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, were explored, indicating the potential for creating complex molecules for further biological evaluation (Tang Li-jua, 2015).

Antimicrobial and Docking Studies

A different research endeavor synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and evaluated them for antimicrobial activity and molecular docking studies. This highlights the potential of such compounds in the development of new antimicrobial agents (Talupur et al., 2021).

Solid State Studies and Molecular Interactions

The solid-state structure and molecular interactions of a similar compound, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, were elucidated using X-ray diffraction and Hirshfeld surface analysis. This work provides insights into the crystal packing and intermolecular interactions, contributing to the understanding of the physicochemical properties of such compounds (Kumar et al., 2020).

Electrophysiological and Antiinflammatory Activities

Research has also explored the electrophysiological and antiinflammatory activities of N-substituted imidazolylbenzamides, demonstrating the potential of these compounds as selective agents with therapeutic applications (Morgan et al., 1990).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with fatty acids . They have been used to label twenty-six fatty acids (C5–C30) successfully .

Mode of Action

It’s worth noting that similar compounds have been used as fluorescent labeling reagents . They have been used to label fatty acids in the presence of a K2CO3 catalyst in N, N-dimethylformamide solvent .

Biochemical Pathways

Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

For instance, imidazole-containing compounds, which share structural similarities with this compound, have been reported to have a broad range of chemical and biological properties .

Result of Action

Similar compounds have shown moderate to significant fungicidal activity . More than half of these compounds showed moderate to significant fungicidal activity against cucumber downy mildew (CDM), and there were six compounds that displayed higher activities than diflumetorim .

Action Environment

It’s worth noting that the reaction conditions for similar compounds have been optimized by employing a three-factor, three-level box–behnken design .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c18-14(15-6-5-11-2-1-7-19-11)10-3-4-12-13(8-10)17-9-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPNNTWESXYALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCCC3=CC=CS3)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B2758012.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2758015.png)

![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2758018.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2758022.png)

![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2758031.png)

![2-methyl-N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide](/img/structure/B2758033.png)